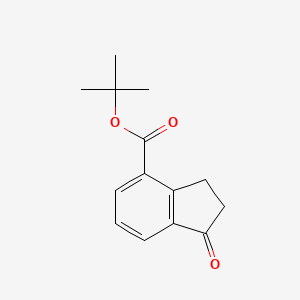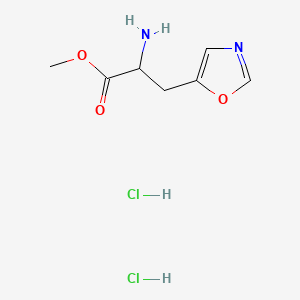
(1-methyl-1H-1,2,4-triazol-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-methyl-1H-1,2,4-triazol-5-yl)boronic acid is a boronic acid derivative that features a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both boronic acid and triazole functionalities makes it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-1,2,4-triazol-5-yl)boronic acid typically involves the formation of the triazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methyl-1H-1,2,4-triazole with boronic acid derivatives can be carried out in the presence of catalysts such as palladium or nickel to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
(1-methyl-1H-1,2,4-triazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the triazole ring can produce different triazole derivatives .
Wissenschaftliche Forschungsanwendungen
(1-methyl-1H-1,2,4-triazol-5-yl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or as a ligand for metal complexes.
Wirkmechanismus
The mechanism of action of (1-methyl-1H-1,2,4-triazol-5-yl)boronic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may act as an inhibitor of enzymes by binding to their active sites. The boronic acid group can form reversible covalent bonds with serine residues in the active sites of enzymes, thereby inhibiting their activity. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions with other molecules, contributing to its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,4-triazole: A basic triazole compound with similar structural features but lacking the boronic acid group.
4-methyl-1H-1,2,4-triazole-3-thiol: A triazole derivative with a thiol group instead of a boronic acid group.
1-methyl-1H-1,2,4-triazole-3-carboxylic acid: Another triazole derivative with a carboxylic acid group instead of a boronic acid group.
Uniqueness
The uniqueness of (1-methyl-1H-1,2,4-triazol-5-yl)boronic acid lies in the presence of both the boronic acid and triazole functionalities. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C3H6BN3O2 |
|---|---|
Molekulargewicht |
126.91 g/mol |
IUPAC-Name |
(2-methyl-1,2,4-triazol-3-yl)boronic acid |
InChI |
InChI=1S/C3H6BN3O2/c1-7-3(4(8)9)5-2-6-7/h2,8-9H,1H3 |
InChI-Schlüssel |
UWPAMJPVWNIQLC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=NC=NN1C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


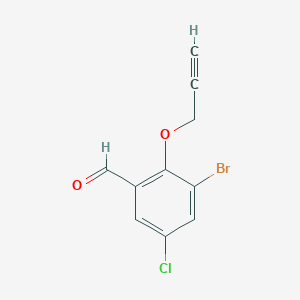
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)
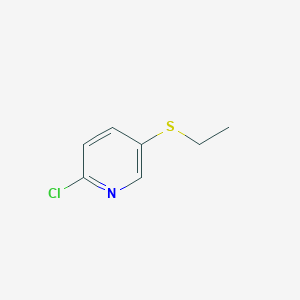
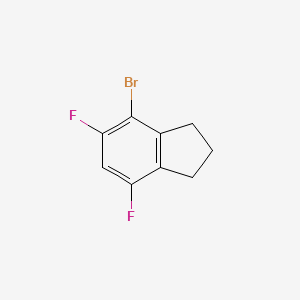
![(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458354.png)

![rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid](/img/structure/B13458370.png)
![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458378.png)
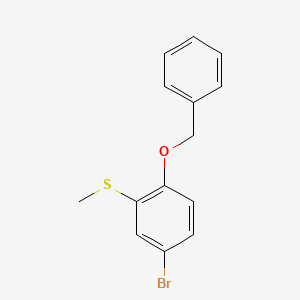
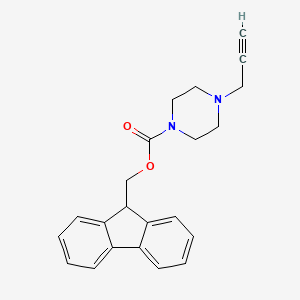
![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B13458392.png)
